molecular formula C16H13NO7 B13861668 [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B13861668
M. Wt: 331.28 g/mol
InChI Key: SGYYAQBLQPNUIL-UHFFFAOYSA-N
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Description

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrooxymethyl group attached to a phenyl ring, which is further connected to an acetyloxybenzoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate typically involves multiple steps, starting with the preparation of the nitrooxymethyl phenyl precursor. This precursor can be synthesized through nitration of a suitable phenyl derivative followed by the introduction of a nitrooxymethyl group. The final step involves the esterification of the nitrooxymethyl phenyl compound with 2-acetyloxybenzoic acid under acidic or basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrooxymethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is explored for its potential use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The nitrooxymethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxybenzoate moiety may also contribute to the compound’s activity by modulating its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate can be compared with similar compounds such as:

    [2-(nitrooxymethyl)phenyl] benzoate: Lacks the acetyloxy group, which may affect its reactivity and applications.

    [2-(aminomethyl)phenyl] 2-acetyloxybenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    [2-(nitrooxymethyl)phenyl] 2-hydroxybenzoate: Has a hydroxy group instead of an acetyloxy group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

[2-(Nitrooxymethyl)phenyl] 2-acetyloxybenzoate, also known as NCX-4016, is a nitric oxide (NO)-donating derivative of acetylsalicylic acid (aspirin). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions. Its unique properties stem from its ability to release nitric oxide, which contributes to its biological activity.

NCX-4016 operates through several mechanisms:

  • Nitric Oxide Donation : The NO released from NCX-4016 plays a critical role in vasodilation and protection against ischemia-reperfusion injury by reducing oxidative stress and inflammation .
  • Anti-inflammatory Effects : By inhibiting cyclooxygenase (COX) enzymes, NCX-4016 exhibits anti-inflammatory properties similar to traditional NSAIDs, but with reduced gastrointestinal toxicity due to its NO-donating capability .
  • Antioxidant Activity : The compound also functions as an antioxidant, scavenging reactive oxygen species (ROS) and preventing cellular damage during ischemic events .

Cardiovascular Protection

Research indicates that NCX-4016 effectively reduces infarct size in models of myocardial ischemia/reperfusion injury. In studies involving diabetic rats, higher doses of NCX-4016 significantly decreased infarct size compared to controls, demonstrating its cardioprotective effects . The compound's ability to modulate hemodynamics without adversely affecting glucose levels further supports its therapeutic potential.

Antimicrobial Properties

The nitro group in NCX-4016 is associated with antimicrobial activity. Nitro compounds generally exhibit a broad spectrum of biological activities, including antibacterial and antiparasitic effects. This characteristic suggests that NCX-4016 may be explored for its potential in treating infections caused by resistant microorganisms .

Case Studies

  • Ischemia-Reperfusion Injury :
    • A study on isolated rat hearts demonstrated that NCX-4016 administration during reperfusion significantly limited infarct area compared to vehicle controls. The results suggested that the combination of NO donation and antioxidant properties synergistically protects cardiac tissue during ischemic events .
  • Diabetes Model :
    • In streptozotocin-induced diabetic rats, NCX-4016 showed a reduction in ventricular premature beats and ventricular tachycardia incidence. While both NCX-4016 and aspirin reduced infarct size in non-diabetic rats, only the higher dose of NCX-4016 was effective in diabetic models, indicating a differential response based on metabolic status .

Data Summary

Study Model Dosage Outcome
Isolated Rat HeartsIschemia-Reperfusion60 mg/kgReduced infarct size; improved cardiac function
Streptozotocin Diabetic RatsCoronary Occlusion120 mg/kgReduced ventricular arrhythmias; decreased infarct size

Properties

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

IUPAC Name

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-9-5-3-7-13(15)16(19)24-14-8-4-2-6-12(14)10-22-17(20)21/h2-9H,10H2,1H3

InChI Key

SGYYAQBLQPNUIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2CO[N+](=O)[O-]

Origin of Product

United States

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